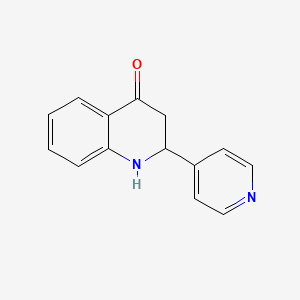
Cyclohexanone, 2-(4-quinolinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Quinolin-4-yl)cyclohexanone is a heterocyclic compound that features a quinoline moiety fused with a cyclohexanone ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The quinoline ring system is known for its diverse biological activities, making derivatives like 2-(Quinolin-4-yl)cyclohexanone valuable in drug discovery and development.
Vorbereitungsmethoden
The synthesis of 2-(Quinolin-4-yl)cyclohexanone can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which typically requires the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions. Another approach is the Pfitzinger reaction, which involves the reaction of isatin with ketones in the presence of a base .
Industrial production methods often utilize transition metal-catalyzed reactions or green chemistry protocols to enhance yield and reduce environmental impact. For instance, the use of ionic liquids as solvents and catalysts has been explored to achieve efficient synthesis of quinoline derivatives .
Analyse Chemischer Reaktionen
2-(Quinolin-4-yl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated quinoline derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Quinolin-4-yl)cyclohexanone has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Quinolin-4-yl)cyclohexanone involves its interaction with various molecular targets and pathways. In biological systems, quinoline derivatives often act by inhibiting enzymes or interfering with DNA replication. For example, quinoline-based drugs like chloroquine inhibit the heme polymerase enzyme in malaria parasites, leading to their death . The specific molecular targets and pathways depend on the derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
2-(Quinolin-4-yl)cyclohexanone can be compared with other quinoline derivatives such as:
Quinoline: The parent compound, known for its broad range of biological activities.
Chloroquine: An antimalarial drug that shares the quinoline core structure.
Camptothecin: A quinoline alkaloid with potent anticancer properties.
The uniqueness of 2-(Quinolin-4-yl)cyclohexanone lies in its cyclohexanone moiety, which imparts distinct chemical and biological properties compared to other quinoline derivatives
Eigenschaften
CAS-Nummer |
3311-61-3 |
|---|---|
Molekularformel |
C15H15NO |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
2-quinolin-4-ylcyclohexan-1-one |
InChI |
InChI=1S/C15H15NO/c17-15-8-4-2-6-13(15)11-9-10-16-14-7-3-1-5-12(11)14/h1,3,5,7,9-10,13H,2,4,6,8H2 |
InChI-Schlüssel |
VALAVCAYYXZOEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(C1)C2=CC=NC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11882781.png)



![Indolizino[2,3-F]quinoxaline](/img/structure/B11882807.png)

![5-allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11882815.png)

![(1-Phenylimidazo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B11882833.png)

![Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11882847.png)



